![molecular formula C21H34O3 B017238 ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate CAS No. 141538-75-2](/img/structure/B17238.png)
ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate
Overview
Description
Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a chemical compound with the molecular formula C21H34O3 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with (E, E)-farnesol, which is converted into (E, E)-farnesyl bromide. This compound is then reacted with a sodium hydride dispersion to form a sodium enolate. The enolate is then reacted with n-BuLi to form an acetoacetate dianion, which is finally reacted with farnesyl bromide to yield the desired product .
Molecular Structure Analysis
The molecular structure of this compound can be determined from its molecular formula, C21H34O3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a sodium enolate from (E, E)-farnesyl bromide and sodium hydride, followed by the reaction of this enolate with n-BuLi to form an acetoacetate dianion. This dianion is then reacted with farnesyl bromide to yield the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .
Scientific Research Applications
Synthesis Methods
Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a compound that can be synthesized through various methods, contributing to the field of organic synthesis with applications in creating complex molecular structures. For instance, phosphine-mediated cycloaddition reactions have been employed to synthesize novel compounds, demonstrating the versatility of ethyl trienoates in synthetic chemistry (Guan & Shi, 2009)[https://consensus.app/papers/phosphinemediated-cycloaddition-reactions-ethyl-guan/94d218d615fc5f7384e5599baa05dbd4/?utm_source=chatgpt]. Another method includes the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed annulations, leading to the creation of highly functionalized tetrahydropyridines, showcasing the compound's utility in generating nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003)[https://consensus.app/papers/expedient-phosphinecatalyzed-annulation-synthesis-zhu/877f14ab7fda5e888b364198e40571dc/?utm_source=chatgpt].
Materials Science
In materials science, the compound finds application in the development of novel polymers and copolymers. Research has demonstrated the synthesis of electrophilic trisubstituted ethylenes, including ethyl 2-cyano-3-phenyl-2-propenoates, for copolymerization with styrene. These studies contribute to the field by exploring the polymerization behavior and thermal properties of these novel materials (Kharas et al., 2013)[https://consensus.app/papers/novel-copolymers-styrene-alkoxy-ringsubstituted-ethyl-kharas/07df1eca55325d998cae67583d57de09/?utm_source=chatgpt].
Organic Chemistry and Catalysis
The compound is also relevant in the exploration of catalytic processes. For example, the selective synthesis of conjugated dienoic and trienoic esters via palladium cross-coupling reactions represents a significant advancement in the field of catalysis, offering new pathways for the creation of complex organic molecules (Wang, Mohan, & Negishi, 2011)[https://consensus.app/papers/highly-synthesis-conjugated-trienoic-esters-alkyne-wang/ff67c43857605cc5b03e443538bc5e8e/?utm_source=chatgpt]. Furthermore, studies on the transformation of alkylcyclohexane-1,3-diones into oxo acid esters in acidic mediums showcase the compound's utility in organic synthesis and the potential for creating valuable intermediates for further chemical transformations (Lozanova & Veselovsky, 2005)[https://consensus.app/papers/transformation-2alkylcyclohexane13diones-acid-esters-lozanova/ddb2525583615d72ba3a76bf66b9f243/?utm_source=chatgpt].
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-6-24-21(23)16-20(22)15-9-14-19(5)13-8-12-18(4)11-7-10-17(2)3/h10,12,14H,6-9,11,13,15-16H2,1-5H3/b18-12+,19-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDITVCKWSUFDMU-IJNKXORISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450248 | |
Record name | ZINC22067379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141538-75-2 | |
Record name | ZINC22067379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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